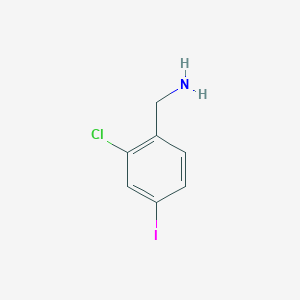
(2-chloro-4-iodophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-4-iodophenyl)methanamine is a chemical compound with the molecular formula C7H7ClIN It is a halogenated aromatic amine, characterized by the presence of both chlorine and iodine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-iodophenyl)methanamine typically involves halogenation reactions. One common method is the iodination of 2-chlorobenzylamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction proceeds as follows:
2-chlorobenzylamine+I2+H2O2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloro-4-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form dehalogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzylamines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of dehalogenated benzylamines.
Wissenschaftliche Forschungsanwendungen
(2-chloro-4-iodophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-chloro-4-iodophenyl)methanamine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-chloro-4-bromophenyl)methanamine
- (2-chloro-4-fluorophenyl)methanamine
- (2-chloro-4-methylphenyl)methanamine
Uniqueness
(2-chloro-4-iodophenyl)methanamine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C7H7ClIN |
|---|---|
Molekulargewicht |
267.49 g/mol |
IUPAC-Name |
(2-chloro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |
InChI-Schlüssel |
AOJGIFMWSGHUPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)Cl)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















